molecular formula C25H19NO5S B2543005 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 872199-37-6

7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B2543005
CAS No.: 872199-37-6
M. Wt: 445.49
InChI Key: MHQNUMUUECNXBC-UHFFFAOYSA-N
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Description

7-Benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound that belongs to the class of dioxoloquinolines This compound is characterized by its unique structure, which includes a benzoyl group, a dimethylbenzenesulfonyl group, and a dioxoloquinoline core

Preparation Methods

The synthesis of 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline typically involves multiple steps, including the formation of the dioxoloquinoline core and the subsequent introduction of the benzoyl and dimethylbenzenesulfonyl groups. The synthetic route may involve the following steps:

    Formation of the Dioxoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: This step may involve the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Dimethylbenzenesulfonyl Group: This can be accomplished using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

7-Benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and dimethylbenzenesulfonyl groups, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved in its mechanism of action depend on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

Similar compounds to 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline include other dioxoloquinolines and benzoyl-substituted quinolines. Compared to these compounds, this compound is unique due to the presence of both the benzoyl and dimethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • 8-Chloro-[1,3]dioxolo[4,5-g]quinoline
  • 5H-[1,3]dioxolo[4,5-g]quinolin-8-one
  • 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium

Properties

IUPAC Name

[8-(3,4-dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5S/c1-15-8-9-18(10-16(15)2)32(28,29)25-19-11-22-23(31-14-30-22)12-21(19)26-13-20(25)24(27)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQNUMUUECNXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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